
2-(7-アミノ-4-メチル-2-オキソ-2H-クロメン-3-イル)酢酸
概要
説明
7-アミノ-4-メチルクマリン (AMCA): は、生物学および化学研究で一般的に使用される明るい青色の蛍光色素です。365 nmで励起されると強い蛍光を示し、光安定性を維持します。その蛍光は、pH 4〜10の範囲ではpHに依存しません。 AMCAは特に、脂肪族アミン化合物の標識に役立ちます .
2. 製法
AMCAは、スクシンイミジルエステル誘導体を含むさまざまな経路で合成することができます。スクシンイミジルエステル型は、第一級アミンと反応して安定なアミド結合を形成します。工業生産方法には、最適化された条件を用いた大規模合成が含まれる場合があります。
科学的研究の応用
AMCA finds applications in various fields:
Cell Imaging: Used as a fluorescent probe to visualize cellular structures and track biomolecules.
Flow Cytometry: Enables cell sorting and analysis.
Protein Labeling: AMCA-labeled antibodies for immunofluorescence studies.
Drug Delivery: Conjugated to drug carriers for targeted delivery.
Enzyme Assays: Detects enzymatic activity.
作用機序
AMCAの作用機序は、励起時の蛍光発光を伴います。それは、特定の標的(例:タンパク質、核酸)に結合し、光を放出し、可視化と定量化を助けます。正確な経路は、特定のアプリケーションによって異なります。
6. 類似化合物の比較
AMCAは、その明るい青色の蛍光、光安定性、およびpH非依存性によりユニークです。 類似の化合物には、Alexa Fluor 350およびMUG(3-カルボキシウンベリフェリルベータ-D-ガラクトピラノシド)が含まれます .
生化学分析
Biochemical Properties
The 7-Amino-4-methyl-3-coumarinylacetic acid is a useful agent for labeling proteins . It demonstrates a characteristic absorption peak at 345 nm with a fluorescence emission at 440-460 nm (blue region) . When conjugated with proteins, the absorption peak shifts to 355 nm with a fluorescence emission at 440-460 nm .
Cellular Effects
The effects of 7-Amino-4-methyl-3-coumarinylacetic acid on cells are primarily observed through its use as a fluorescent probe. The compound’s fluorescence allows for the visualization of the proteins it is bound to, enabling researchers to track and study various cellular processes .
Molecular Mechanism
The molecular mechanism of action of 7-Amino-4-methyl-3-coumarinylacetic acid involves its binding to proteins through the formation of photostable amide links . This is facilitated by the compound’s N-hydroxysuccinimide ester, which reacts with lysine residues under mild conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, 7-Amino-4-methyl-3-coumarinylacetic acid is known for its photostability . This means that it retains its fluorescent properties over time, even when exposed to light. This makes it a valuable tool for long-term studies of cellular processes.
Transport and Distribution
The transport and distribution of 7-Amino-4-methyl-3-coumarinylacetic acid within cells and tissues are determined by its use as a fluorescent probe. When bound to proteins, the compound can be transported wherever those proteins localize within the cell .
Subcellular Localization
The subcellular localization of 7-Amino-4-methyl-3-coumarinylacetic acid is dependent on the proteins it is bound to. By attaching to specific proteins, the compound can be directed to specific compartments or organelles within the cell .
準備方法
AMCA can be synthesized through various routes, including the succinimidyl ester derivative. The succinimidyl ester form reacts with primary amines to form stable amide bonds. Industrial production methods may involve large-scale synthesis using optimized conditions.
化学反応の分析
AMCAは、いくつかの種類の反応を起こします。
アミド化: スクシンイミジルエステルは、第一級アミンと反応して安定なアミド結合を形成します。
加水分解: AMCAは、特定の条件下で加水分解することができます。
蛍光消光: 特定の分子との相互作用により、その蛍光が消光される可能性があります。
一般的な試薬には、スクシンイミジルエステル、アミン、および加水分解剤が含まれます。主な生成物には、AMCA標識バイオ分子およびコンジュゲートが含まれます。
4. 科学研究への応用
AMCAは、さまざまな分野で応用されています。
細胞イメージング: 細胞構造を可視化し、生体分子を追跡するための蛍光プローブとして使用されます。
フローサイトメトリー: 細胞の選別と分析を可能にします。
タンパク質標識: 免疫蛍光研究のためのAMCA標識抗体。
ドラッグデリバリー: 標的デリバリーのための薬物キャリアに結合されます。
酵素アッセイ: 酵素活性を検出します。
類似化合物との比較
AMCA is unique due to its bright blue fluorescence, photostability, and pH independence. Similar compounds include Alexa Fluor 350 and MUG (3-Carboxyumbelliferyl beta-D-galactopyranoside) .
特性
IUPAC Name |
2-(7-amino-4-methyl-2-oxochromen-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-6-8-3-2-7(13)4-10(8)17-12(16)9(6)5-11(14)15/h2-4H,5,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQDLKUMPUDNPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147648 | |
| Record name | 7-Amino-4-methylcoumarin-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown powder; [Sigma-Aldrich MSDS] | |
| Record name | 7-Amino-4-methyl-3-coumarinylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20128 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
106562-32-7 | |
| Record name | 7-Amino-4-methylcoumarin-3-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106562327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Amino-4-methylcoumarin-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Amino-4-methyl-3-coumarinylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does AMCA compare to other fluorescent dyes used for live/dead staining techniques in bacterial biofilm research?
A1: Traditional live/dead staining techniques typically utilize red or green fluorescent markers like SYTO® 9, propidium iodide, and fluorescein. [] AMCA, with its blue fluorescence, provides a third distinguishable color channel, enabling researchers to simultaneously track the distribution and effects of drugs or drug delivery systems within the same sample. [] This avoids interference with the pre-existing live/dead staining, allowing for a more comprehensive analysis of the biofilm's response to treatment.
Q2: What makes AMCA suitable for labeling polymeric particles intended for drug delivery, specifically via inhalation?
A2: Poly(d,l-lactide-co-glycolide) (PLGA) is a biocompatible and biodegradable polymer often employed in developing drug delivery systems, particularly for inhalation. [] AMCA can be covalently bound to PLGA without significantly altering its physicochemical properties. This allows researchers to track the distribution and behavior of PLGA micro- and nanoparticles within biological systems like lung tissue, using techniques like confocal laser scanning microscopy. []
Q3: Can AMCA's fluorescence be utilized to study biophysical properties of cells beyond just visualization?
A3: Absolutely. Research shows that AMCA can be covalently attached to the surface of bacterial cells like E. coli via amine coupling reactions. [] This attachment, even at low concentrations, can induce measurable changes in the cells' electrokinetic and dielectrophoretic properties. [] These changes can be precisely measured and provide valuable insights into how surface modifications impact the cell's biophysical characteristics.
Q4: What is the significance of studying the solute-solvent interactions of AMCA?
A4: Understanding how AMCA interacts with different solvents is crucial for optimizing its use in various applications. Studies using UV/Vis absorption and fluorescence spectroscopy reveal that AMCA's spectral properties are sensitive to solvent polarity. [] Both general solute/solvent interactions and hydrogen bonding contribute to these changes. [] This knowledge is vital for selecting appropriate solvents for AMCA-based assays and interpreting the results accurately.
Q5: Can AMCA be used in more complex systems beyond single-molecule labeling?
A5: Yes, AMCA's versatility extends to developing sophisticated nanodevices. For instance, it has been successfully incorporated into DNA photonic wires (PWs). [] In this application, AMCA acts as the donor in a Förster resonance energy transfer (FRET) system, efficiently transferring energy to an acceptor molecule, Texas Red. [] This system exhibits strong energy transfer efficiency and allows for the creation of DNA PWs capable of emitting light in three primary colors by manipulating the extent of FRET. [] This has exciting implications for applications like information encryption.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


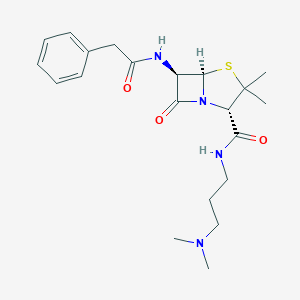
![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)
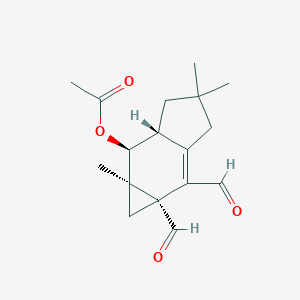
![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)

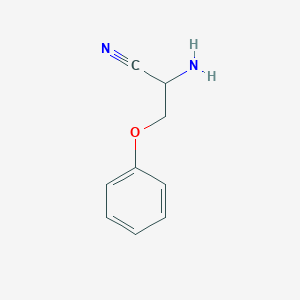

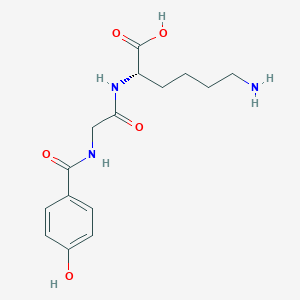
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)
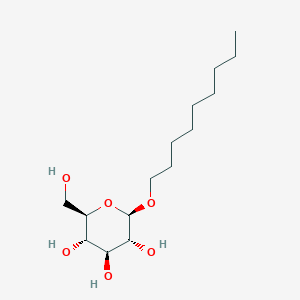
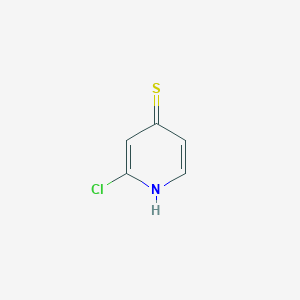

![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)
![N-[(2-chlorophenyl)methyl]prop-2-en-1-amine](/img/structure/B8976.png)
